1-Boc-4-(Cbz-amino)azepane
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Overview
Description
It is commonly used in organic synthesis, particularly in the protection of amine groups during the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-4-(Cbz-amino)azepane can be synthesized through the reaction of 1-Boc-hexahydro-1H-azepin-4-amine with benzyl chloroformate in the presence of triethylamine in dichloromethane at room temperature. The reaction typically proceeds as follows :
- Dissolve 1-Boc-hexahydro-1H-azepin-4-amine in dichloromethane.
- Add benzyl chloroformate and triethylamine to the solution.
- Stir the mixture at room temperature for 4 hours.
- Wash the solution with saturated sodium bicarbonate and brine.
- Dry the solution over magnesium sulfate, filter, and concentrate to obtain a solid.
- Purify the product by column chromatography using a mixture of ethyl acetate and hexanes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cleanroom facilities and adherence to good manufacturing practices (GMP) to ensure the quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(Cbz-amino)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove protective groups.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is often employed.
Substitution: Reagents such as sodium hydride and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation can remove the benzyloxycarbonyl (Cbz) protecting group to yield the free amine .
Scientific Research Applications
1-Boc-4-(Cbz-amino)azepane is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Boc-4-(Cbz-amino)azepane involves the protection of amine groups through the formation of carbamate and benzyloxycarbonyl groups. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules. The molecular targets and pathways involved include the formation and cleavage of carbamate and benzyloxycarbonyl bonds .
Comparison with Similar Compounds
1-Boc-4-(Cbz-amino)azepane is similar to other compounds used for amine protection, such as:
tert-Butyl carbamate (Boc): Used for protecting primary and secondary amines.
Benzyloxycarbonyl (Cbz): Employed for protecting primary amines.
Fluorenylmethyloxycarbonyl (Fmoc): Another protecting group for amines.
The uniqueness of this compound lies in its dual protection strategy, which allows for selective deprotection under different conditions, providing greater flexibility in synthetic routes .
Properties
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylamino)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-12-7-10-16(11-13-21)20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDJHIOXQZWYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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